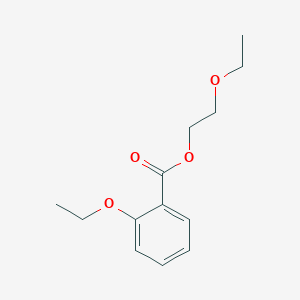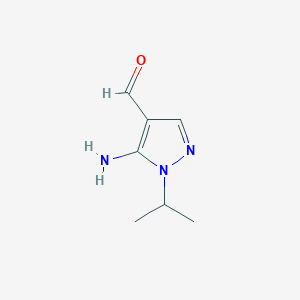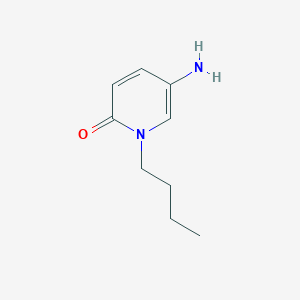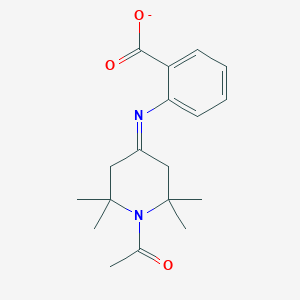
2-Ethoxyethyl 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl 2-ethoxybenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derived from the reaction between 2-ethoxyethanol and 2-ethoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-ethoxybenzoate can be synthesized through the esterification reaction between 2-ethoxyethanol and 2-ethoxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethoxyethanol and 2-ethoxybenzoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: 2-Ethoxyethanol and 2-ethoxybenzoic acid.
Transesterification: A different ester and alcohol.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
2-Ethoxyethyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl 2-ethoxybenzoate involves its interaction with enzymes and other molecular targets. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and clearance from the body. The molecular pathways involved in these processes include enzyme-substrate interactions and catalytic mechanisms that facilitate the breakdown of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-ethoxybenzoate: Similar structure but with an ethyl group instead of a 2-ethoxyethyl group.
2-Ethoxyethyl benzoate: Similar structure but with a benzoate ester instead of a 2-ethoxybenzoate ester.
Uniqueness
2-Ethoxyethyl 2-ethoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its dual ethoxy groups enhance its solubility and reactivity compared to similar compounds, making it valuable in various applications.
Propriétés
Numéro CAS |
144576-24-9 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-ethoxyethyl 2-ethoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-15-9-10-17-13(14)11-7-5-6-8-12(11)16-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
URLQQRHZXFYYGV-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)C1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)


![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

![4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)

![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
